molecular formula C19H14O3S B12533581 4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid CAS No. 820224-04-2

4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid

Cat. No.: B12533581
CAS No.: 820224-04-2
M. Wt: 322.4 g/mol
InChI Key: VVCPLUUNVKDJRZ-UHFFFAOYSA-N
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Description

4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a biphenyl group with an acetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid can be achieved through several steps:

    Formation of Biphenyl Intermediate: The initial step involves the synthesis of 4-acetylbiphenyl through a Friedel-Crafts acylation reaction, where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a sulfur source.

    Coupling Reaction: The final step involves the coupling of the 4-acetylbiphenyl intermediate with the thiophene-2-carboxylic acid. This can be achieved through a Suzuki-Miyaura coupling reaction, where the biphenyl boronic acid is coupled with a halogenated thiophene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst such as iron.

Major Products Formed

    Oxidation: 4-(4’-Carboxy[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(4’-Hydroxy[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid.

    Substitution: 4-(4’-Acetyl[1,1’-biphenyl]-4-yl)-5-bromothiophene-2-carboxylic acid.

Scientific Research Applications

4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Pharmaceuticals: Its structural features make it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid depends on its specific application:

    Pharmaceuticals: It may exert its effects by interacting with specific enzymes or receptors, modulating their activity and influencing biological pathways.

    Materials Science: Its electronic properties enable it to participate in charge transport processes, making it useful in the design of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylcarboxylic acid: Similar in structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the biphenyl group.

    4-(4’-Bromophenyl)thiophene-2-carboxylic acid: Similar structure but with a bromine substituent instead of an acetyl group.

Uniqueness

4-(4’-Acetyl[1,1’-biphenyl]-4-yl)thiophene-2-carboxylic acid is unique due to the presence of both the biphenyl and thiophene moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific interactions and properties.

Properties

CAS No.

820224-04-2

Molecular Formula

C19H14O3S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-(4-acetylphenyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C19H14O3S/c1-12(20)13-2-4-14(5-3-13)15-6-8-16(9-7-15)17-10-18(19(21)22)23-11-17/h2-11H,1H3,(H,21,22)

InChI Key

VVCPLUUNVKDJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3)C(=O)O

Origin of Product

United States

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